4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)-2-methoxyphenyl acetate
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Overview
Description
4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The unique structure of this compound, which includes an indeno ring fused with a benzothiazepine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)-2-methoxyphenyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indeno Ring: The indeno ring can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Construction of the Benzothiazepine Core: This step involves the cyclization of an o-aminothiophenol derivative with an appropriate aldehyde or ketone under acidic conditions.
Hydroxylation and Methoxylation: The hydroxyl and methoxy groups are introduced through selective hydroxylation and methoxylation reactions using reagents like hydrogen peroxide and dimethyl sulfate, respectively.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or double bonds within the structure, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions like reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities.
Scientific Research Applications
Chemistry
In chemistry, 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)-2-methoxyphenyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown promise in various assays for its anti-inflammatory and anti-cancer properties. It can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models, making it a candidate for further drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a potential candidate for the treatment of diseases like cancer, viral infections, and inflammatory disorders.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This includes inhibition of kinases involved in cancer cell proliferation and modulation of inflammatory cytokines.
Pathways Involved: The compound can affect pathways like the MAPK/ERK pathway, which is involved in cell growth and survival, and the NF-κB pathway, which plays a role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)-2-methoxyphenyl acetate: shares similarities with other benzothiazepine derivatives, such as diltiazem and clentiazem, which are known for their cardiovascular effects.
Indeno derivatives: Compounds like indeno[1,2-b]quinoline and indeno[1,2-c]pyrazole also share structural similarities and exhibit diverse biological activities.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C25H19NO4S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
[2-methoxy-4-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl] acetate |
InChI |
InChI=1S/C25H19NO4S/c1-14(27)30-19-12-11-15(13-20(19)29-2)25-22-23(16-7-3-4-8-17(16)24(22)28)26-18-9-5-6-10-21(18)31-25/h3-13,25-26H,1-2H3 |
InChI Key |
QSUKHSAPCDIWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)OC |
Origin of Product |
United States |
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